REACTION_CXSMILES
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[N:1]([Si](C)(C)C)=[N+:2]=[N-:3].[NH2:8][C:9]1[CH:10]=[C:11]([C:15]#[CH:16])[CH:12]=[CH:13][CH:14]=1>>[N:1]1[NH:2][N:3]=[C:15]([C:11]2[CH:10]=[C:9]([NH2:8])[CH:14]=[CH:13][CH:12]=2)[CH:16]=1
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Name
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|
Quantity
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137 μL
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Type
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reactant
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Smiles
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N(=[N+]=[N-])[Si](C)(C)C
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Name
|
|
Quantity
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117 mg
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Type
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reactant
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Smiles
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NC=1C=C(C=CC1)C#C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After that time, the mixture was cooled down
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Type
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CUSTOM
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Details
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triturated by EtOAc/hexane (50%, 10 mL)
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Type
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CUSTOM
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Details
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The mother liquor was purified by TLC
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Type
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WASH
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Details
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eluting with 7% MeOH/CH2Cl2
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Name
|
|
Type
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product
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Smiles
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N=1NN=C(C1)C=1C=C(C=CC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |